![molecular formula C12H18N4O3S B2828216 1-(1,3-Dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-propylurea CAS No. 2034588-25-3](/img/structure/B2828216.png)
1-(1,3-Dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-propylurea
Description
1-(1,3-Dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-propylurea is a urea derivative featuring a benzo[c][1,2,5]thiadiazole core modified with dimethyl and sulfone (dioxido) groups at positions 1 and 3, and a propylurea substituent at position 3. The benzo[c][1,2,5]thiadiazole scaffold is a bicyclic system combining a benzene ring fused to a 1,2,5-thiadiazole moiety, which is known for its electron-deficient character and utility in medicinal chemistry and materials science .
Propriétés
IUPAC Name |
1-(1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)-3-propylurea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O3S/c1-4-7-13-12(17)14-9-5-6-10-11(8-9)16(3)20(18,19)15(10)2/h5-6,8H,4,7H2,1-3H3,(H2,13,14,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKPFRIIDSLDJPH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)NC1=CC2=C(C=C1)N(S(=O)(=O)N2C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
The synthesis of 1-(1,3-Dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-propylurea typically involves several steps:
Starting Materials: The synthesis begins with the preparation of the benzo[c][1,2,5]thiadiazole core.
Reaction Conditions: The core is then functionalized with dimethyl groups and oxidized to introduce the dioxido functionality.
Urea Formation: Finally, the propylurea moiety is introduced through a coupling reaction with an appropriate isocyanate or urea derivative.
Industrial production methods may involve optimization of these steps to improve yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Analyse Des Réactions Chimiques
1-(1,3-Dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-propylurea can undergo various chemical reactions:
Oxidation: The compound can be further oxidized under strong oxidizing conditions.
Reduction: Reduction reactions can target the dioxido groups, potentially converting them back to sulfide functionalities.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the urea moiety.
Common Reagents: Reagents such as hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution are commonly used.
Major Products: The products of these reactions depend on the specific conditions and reagents used, but may include various derivatives of the original compound with modified functional groups.
Applications De Recherche Scientifique
Antimicrobial Properties
Research indicates that compounds similar to 1-(1,3-Dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-propylurea exhibit significant antimicrobial activities. A study demonstrated that derivatives of thiadiazole showed notable antibacterial effects against strains such as Escherichia coli and Bacillus mycoides. The proposed mechanism involves disruption of bacterial cell membranes and inhibition of key metabolic pathways .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been explored in various studies. For instance, thiadiazole derivatives have shown effects comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs). In one study, these compounds demonstrated a reduction in edema similar to that achieved by phenylbutazone. The proposed mechanism includes lysosomal stabilization and inhibition of prostaglandin biosynthesis .
Anticancer Applications
Recent investigations into the anticancer properties of compounds related to this compound have shown promising results. These compounds are being evaluated for their efficacy against various cancer cell lines. For example:
- Case Study 1 : A study synthesized several thiadiazole derivatives and assessed their cytotoxicity against MDA-MB 231 breast cancer cells. The results indicated that specific modifications to the thiadiazole structure enhanced anticancer activity .
- Case Study 2 : Another research effort focused on the design and synthesis of novel urea analogues targeting tumor necrosis factor-alpha converting enzyme (TACE), which is implicated in cancer progression. The study found that certain derivatives exhibited potent anticancer effects through modulation of TACE activity .
Mécanisme D'action
The mechanism by which 1-(1,3-Dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-propylurea exerts its effects depends on its interaction with molecular targets:
Molecular Targets: These may include enzymes, receptors, or other proteins.
Pathways Involved: The compound may modulate specific biochemical pathways, leading to changes in cellular function or signaling.
Comparaison Avec Des Composés Similaires
Benzodioxine-Fused Thiadiazoles
Compounds like (E)-2-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methylene)hydrazine-1-carbothioamide () share a fused heterocyclic system but replace the benzo[c][1,2,5]thiadiazole core with a benzodioxine-thiadiazole hybrid.
Imidazo[2,1-b][1,3,4]thiadiazoles
Derivatives such as (E)-3-((6-(4-chlorophenyl)-2-cyclopropylimidazo[2,1-b][1,3,4]thiadiazol-5-yl)methylene)-5-methoxyindolin-2-one () feature a tricyclic imidazo-thiadiazole system. These compounds prioritize planar, conjugated structures for cytotoxic activity, whereas the target’s benzo[c][1,2,5]thiadiazole core with a urea substituent may favor different binding interactions, such as hydrogen bonding with biological targets .
1,3,4-Thiadiazole-Amines
5-(3-Phenylpropyl)-N-(2-chlorophenyl)-1,3,4-thiadiazole-2-amine () exemplifies monosubstituted 1,3,4-thiadiazoles.
Substituent Effects
Activité Biologique
The compound 1-(1,3-Dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-propylurea is a member of the thiadiazole family, characterized by its unique structural features that contribute to various biological activities. This article explores the synthesis, biological evaluations, and potential applications of this compound based on recent research findings.
Chemical Structure and Properties
- Molecular Formula : C13H16N4O3S
- Molecular Weight : 316.36 g/mol
- CAS Number : 2034544-18-6
The compound contains a thiadiazole ring fused with a dioxido group, which is known for enhancing biological activity through mechanisms such as enzyme inhibition and antimicrobial properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds with similar structures. For instance:
- Thymidylate Synthase Inhibition : Several derivatives have shown significant inhibitory activity against thymidylate synthase (TS), which is crucial for DNA synthesis in cancer cells. The IC50 values for these compounds ranged from 1.95 to 4.24 µM, indicating potent activity compared to standard drugs like Pemetrexed (IC50 = 7.26 µM) .
Antimicrobial Properties
The synthesized thiadiazole derivatives have also been evaluated for their antimicrobial efficacy:
- Inhibition of Bacterial Growth : Compounds showed promising results against common pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values indicated effective antimicrobial activity, making these compounds candidates for further development in treating bacterial infections .
Study 1: Synthesis and Testing of Thiadiazole Derivatives
A study focused on synthesizing various thiadiazole derivatives demonstrated that modifications to the thiadiazole ring could enhance biological activity. For example:
- Compound modifications led to improved IC50 values against cancer cell lines MCF-7 and HCT-116.
Compound | Cell Line | IC50 (µM) |
---|---|---|
Original | MCF-7 | 1.1 |
Modified | HCT-116 | 2.6 |
This indicates that structural variations can significantly impact the efficacy of these compounds .
Study 2: Molecular Docking Studies
Molecular docking studies were conducted to evaluate the binding affinity of the compound to target enzymes:
- The results indicated strong binding interactions with active sites of thymidylate synthase and other relevant targets, supporting the observed biological activities.
The proposed mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : By inhibiting key enzymes involved in nucleotide synthesis and bacterial growth.
- Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress in cancer cells leading to apoptosis.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for synthesizing this compound?
The synthesis involves multi-step organic reactions, including condensation and cyclization. Key steps require precise control of temperature (e.g., reflux), pH, and solvent selection (e.g., acetonitrile or DMF). Catalysts like triethylamine or POCl₃ are often used to enhance electrophilicity and reaction efficiency. Monitoring progress via TLC and confirming purity via recrystallization or chromatography is critical .
Q. Which characterization techniques are essential for verifying the compound's structure and purity?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms structural integrity, while mass spectrometry (MS) validates molecular weight. High-Performance Liquid Chromatography (HPLC) assesses purity, and X-ray crystallography resolves crystal packing interactions (e.g., C–H⋯π bonds in thiadiazole cores) .
Q. How can researchers screen this compound for preliminary biological activity?
Standard assays include cytotoxicity testing against cancer cell lines (e.g., MTT assay) and antimicrobial susceptibility profiling (e.g., MIC determination). Dose-response curves and IC₅₀ calculations are used to evaluate potency .
Advanced Research Questions
Q. How can computational methods optimize synthesis or predict biological interactions?
Quantum chemical calculations (e.g., DFT) model reaction pathways and transition states to identify energetically favorable conditions. Molecular docking studies predict binding affinities to biological targets (e.g., enzymes), guiding structural modifications for enhanced activity. Feedback loops integrating experimental and computational data accelerate reaction design .
Q. What mechanistic insights explain the reactivity of the thiadiazole core in this compound?
The thiadiazole moiety participates in hydrogen bonding and π-stacking interactions due to its electron-deficient aromatic system. Its sulfone groups enhance electrophilicity, facilitating nucleophilic substitutions. Mechanistic studies using kinetic isotope effects or isotopic labeling can validate proposed reaction pathways .
Q. How should researchers resolve contradictions in reported biological activity data?
Structure-Activity Relationship (SAR) analysis identifies critical functional groups (e.g., propylurea chain) influencing activity. Comparative studies under standardized assay conditions (e.g., pH, cell line selection) and meta-analyses of published data clarify discrepancies .
Q. What strategies mitigate challenges in purification due to byproduct formation?
Advanced chromatography (e.g., reverse-phase HPLC) or fractional crystallization isolates the target compound. Process optimization via Design of Experiments (DoE) minimizes side reactions by adjusting solvent ratios or reaction times .
Q. How do solvent and catalyst choices impact yield and selectivity?
Polar aprotic solvents (e.g., DMF) stabilize intermediates in SNAr reactions, while catalysts like triethylamine neutralize acidic byproducts. Solvent screening via high-throughput experimentation identifies optimal combinations for regioselectivity .
Q. What analytical approaches assess the compound's stability under physiological conditions?
Forced degradation studies (e.g., exposure to light, heat, or hydrolytic conditions) coupled with LC-MS/MS detect degradation products. Accelerated stability testing in simulated biological matrices (e.g., PBS) informs formulation strategies .
Q. How can researchers identify and validate biological targets for this compound?
Techniques like Surface Plasmon Resonance (SPR) measure binding kinetics to putative targets (e.g., kinases). CRISPR-Cas9 knockout models or RNAi silencing confirm target relevance in phenotypic assays. Co-crystallization with target proteins provides atomic-level interaction maps .
Q. Methodological Considerations Table
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.